Product packaging for DL-6-Hydroxynorleucine(Cat. No.:)

DL-6-Hydroxynorleucine

Cat. No.: B1579078
M. Wt: 163.17
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization as a Non-Proteinogenic Amino Acid in Biochemical Studies

DL-6-Hydroxynorleucine is classified as a non-proteinogenic amino acid, meaning it is not one of the 22 amino acids genetically coded for in the synthesis of proteins. researchgate.net Its structure is analogous to norleucine but features a hydroxyl group at the 6-position (epsilon-carbon). researchgate.net This structural modification imparts distinct chemical properties that influence its biological activity and applications.

Non-proteinogenic amino acids are of significant interest in biochemical studies for several reasons. They can act as intermediates in metabolic pathways, serve as components of natural products with pharmacological activities, or function as antagonists or inhibitors of enzymes. researchgate.net this compound, in its racemic form (a mixture of D and L isomers), and its individual stereoisomers, particularly L-6-hydroxynorleucine, have been a focus of research due to their utility as building blocks in the synthesis of more complex molecules. mdpi.com

The L-enantiomer, L-6-hydroxynorleucine, has garnered particular attention as a key chiral intermediate in the synthesis of vasopeptidase inhibitors, such as omapatrilat. mdpi.comnih.gov Vasopeptidases are enzymes involved in the regulation of blood pressure, making their inhibitors valuable in the development of antihypertensive drugs. The synthesis of L-6-hydroxynorleucine with high optical purity is therefore a critical step in the production of these therapeutic agents. mdpi.comnih.gov

Historical Perspectives and Early Research on its Occurrence and Analogues

Early research into the biological effects of hydroxynorleucine analogues dates back to at least the mid-20th century. A 1951 dissertation on lysine (B10760008) metabolism in the fungus Neurospora crassa investigated the utilization of DL-ε-hydroxynorleucine by certain mutant strains. caltech.edu This early work demonstrated that some mutants could use this non-proteinogenic amino acid as a substitute for lysine, indicating its involvement in cellular metabolic pathways and providing an early glimpse into the potential for amino acid analogues to interact with biological systems. caltech.edu

In terms of natural occurrence, research has identified hydroxynorleucine in the plant kingdom. Specifically, a phytotoxic non-protein amino acid, suggested to be a hydroxynorleucine, has been found in the seeds and leaves of Crotalaria juncea, commonly known as sunn hemp. ashs.org Studies have explored the allelopathic potential of these compounds, where they can inhibit the growth of other plants, suggesting a role in plant defense mechanisms. ashs.org

The synthesis of 6-hydroxynorleucine has also been a subject of investigation for decades, with various chemical and enzymatic methods being developed to produce this valuable intermediate. mdpi.comnih.gov These synthetic efforts have been driven by its utility in creating pharmacologically active compounds and other molecules of biochemical interest. acs.org

Significance in the Broader Field of Amino Acid Analog Research and Synthetic Biology

The study of amino acid analogs like this compound is a cornerstone of medicinal chemistry and drug discovery. By modifying the structure of naturally occurring amino acids, researchers can create compounds with altered properties, such as enhanced stability, increased potency, or novel biological activities. The Nα-Fmoc protected form of 6-hydroxynorleucine is a valuable reagent in solid-phase peptide synthesis, allowing for the creation of custom peptides with unique functionalities. chemimpex.com

In the realm of synthetic biology, the incorporation of non-proteinogenic amino acids into proteins is a powerful tool for engineering novel functions. sjtu.edu.cn While this compound itself is not typically incorporated directly into proteins via ribosomal synthesis, the principles of using amino acid analogs are central to this field. Synthetic biology aims to create new biological parts, devices, and systems, and the use of an expanded genetic code to include unnatural amino acids is a key strategy. frontiersin.org This allows for the production of proteins with tailored properties for applications in therapeutics, biocatalysis, and materials science. sjtu.edu.cn

The enzymatic synthesis of chiral amino acids like L-6-hydroxynorleucine from racemic mixtures such as this compound is also an area of active research that intersects with synthetic biology. researchgate.netmdpi.com The development of efficient and highly selective enzymatic cascades for the production of non-canonical amino acids is a significant goal, enabling the sustainable and cost-effective synthesis of these valuable building blocks. nih.gov

Below are interactive data tables summarizing key research findings on the synthesis of L-6-Hydroxynorleucine.

Table 1: Enzymatic Synthesis of L-6-Hydroxynorleucine This table details various enzymatic methods for producing the L-enantiomer of 6-hydroxynorleucine.

Starting Material Enzyme(s) Product Yield Optical Purity (e.e.) Reference
2-keto-6-hydroxyhexanoic acid Glutamate (B1630785) dehydrogenase (beef liver) L-6-Hydroxynorleucine 89% >99% nih.gov
Racemic 6-hydroxynorleucine D-amino acid oxidase, followed by reductive amination L-6-Hydroxynorleucine 91-97% >99% nih.gov

Table 2: Chemical and Physical Properties of Hydroxynorleucine This table provides key identifiers and properties of hydroxynorleucine.

Property Value
This compound
CAS Number 305-77-1 biosynth.com
Molecular Formula C₆H₁₃NO₃ biosynth.com
Molecular Weight 147.17 g/mol biosynth.com
L-6-Hydroxynorleucine
CAS Number 6033-32-5 biosynth.com
Molecular Formula C₆H₁₃NO₃ biosynth.com

Properties

Molecular Weight

163.17

Origin of Product

United States

Synthetic Pathways and Derivatization Strategies

Chemical Synthesis Methodologies

Chemical synthesis provides robust routes to produce racemic DL-6-Hydroxynorleucine, which can serve as a starting material for further resolution or enzymatic conversion.

Routes via Hydantoin (B18101) Intermediates (e.g., from 5-(4-hydroxybutyl)hydantoin)

A common and effective method for the chemical synthesis of racemic 6-hydroxynorleucine involves the use of a hydantoin intermediate. The process typically begins with 5-(4-hydroxybutyl)hydantoin, which is subjected to hydrolysis. This chemical hydrolysis step breaks the hydantoin ring structure to yield the racemic mixture of this compound. nih.govresearchgate.net This method is a foundational step in producing the racemic mixture, which can then be used in subsequent enzymatic processes to isolate or convert it into specific stereoisomers. nih.gov

Derivatization Strategies for Analytical and Research Applications

For analytical purposes, such as quantification and separation via chromatography, amino acids like 6-hydroxynorleucine are often derivatized. Derivatization enhances their chromatographic properties and detectability. actascientific.comnih.gov A widely used pre-column derivatization reagent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC). AQC reacts with the primary amine group of the amino acid to form a stable, fluorescent derivative. nih.govnih.gov

This process offers several advantages for analysis by methods like High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS/MS):

Improved Chromatographic Resolution : The derivatization introduces a hydrophobic tag, which enhances retention and peak shape on reverse-phase columns. nih.gov

Enhanced Sensitivity : The fluorescent nature of the AQC tag allows for highly sensitive detection, with limits reaching the femtomole (fmol) range. nih.gov

Stable Derivatives : The resulting urea (B33335) derivatives are stable, allowing for reproducible and reliable analysis. nih.gov

The reaction is robust and can be performed rapidly under basic pH conditions (typically 8.2-10.0), making it suitable for the routine analysis of 6-hydroxynorleucine in various research contexts. nih.gov

Enzymatic and Biocatalytic Synthesis Approaches

Enzymatic methods are paramount for producing enantiomerically pure L- and D-6-hydroxynorleucine, which is often a requirement for pharmaceutical intermediates. These biocatalytic strategies leverage the high stereospecificity of enzymes.

Stereoselective Production of L- and D-Enantiomers

Enzymes can be used to either directly synthesize a specific enantiomer or to resolve a racemic mixture.

A highly efficient method for the asymmetric synthesis of L-6-hydroxynorleucine is the reductive amination of its corresponding α-keto acid, 2-keto-6-hydroxyhexanoic acid. nih.govresearchgate.net This reaction is catalyzed by dehydrogenases, such as glutamate (B1630785) dehydrogenase from beef liver. nih.gov The enzyme stereoselectively adds an amino group to the keto acid, producing the L-enantiomer with high purity. This biocatalytic route has demonstrated excellent results, achieving high yields and exceptional optical purity. nih.govresearchgate.net

Table 1: Enzymatic Reductive Amination of 2-keto-6-hydroxyhexanoic acid

EnzymeSubstrateProductYieldOptical Purity (% e.e.)
Glutamate Dehydrogenase2-keto-6-hydroxyhexanoic acidL-6-Hydroxynorleucine89%>99%

e.e. = enantiomeric excess

To convert a racemic mixture of this compound entirely into the desired L-enantiomer, a deracemization process involving an oxidation-reduction cascade can be employed. nih.gov This multi-enzyme, one-pot process involves two key steps:

Selective Oxidation : The process begins with the racemic mixture of 6-hydroxynorleucine, often produced via the hydantoin synthesis route. A D-amino acid oxidase is introduced, which selectively oxidizes the D-enantiomer to 2-keto-6-hydroxyhexanoic acid, leaving the L-enantiomer untouched. nih.gov

Reductive Amination : In the same pot, a dehydrogenase (like glutamate dehydrogenase) and a cofactor regeneration system are present. This enzyme then reduces the newly formed 2-keto-6-hydroxyhexanoic acid back into L-6-hydroxynorleucine. nih.gov

By continuously removing the unwanted D-enantiomer and converting it into the desired L-enantiomer, the entire racemic mixture is theoretically converted to the L-form. This elegant cascade reaction results in high yields and excellent optical purity for L-6-hydroxynorleucine. nih.gov

Table 2: Deracemization of this compound via Oxidation-Reduction Cascade

StepEnzymeSubstrate(s)Product(s)
1D-Amino Acid OxidaseD-6-Hydroxynorleucine2-keto-6-hydroxyhexanoic acid
2Glutamate Dehydrogenase2-keto-6-hydroxyhexanoic acidL-6-Hydroxynorleucine
Overall Two-enzyme cascade This compound L-6-Hydroxynorleucine

This process achieved reported yields of 91% to 97% with an optical purity of >99% for L-6-hydroxynorleucine. nih.gov

Key Enzymatic Systems Employed in Biosynthesis

The enzymatic production of 6-hydroxynorleucine predominantly relies on the reductive amination of a keto acid precursor, 2-keto-6-hydroxyhexanoic acid. nih.gov This biotransformation is orchestrated by a core enzyme, often supplemented by other enzymes for stereoselective conversion and cofactor regeneration to ensure the process is efficient and economically viable.

Glutamate dehydrogenase (GDH) is a pivotal enzyme in the synthesis of L-6-hydroxynorleucine. nih.govwikipedia.org It catalyzes the reductive amination of the precursor, 2-keto-6-hydroxyhexanoic acid, utilizing a nicotinamide (B372718) cofactor (NADH or NADPH) and an ammonia (B1221849) source to produce the desired amino acid. nih.govnih.govnih.gov This reaction is a key step in nitrogen assimilation pathways in many organisms and is harnessed for its synthetic utility. wikipedia.orgfrontiersin.org

The mechanism involves the enzyme binding to the keto acid and the nicotinamide cofactor. nih.gov Ammonia then acts as the nitrogen donor, leading to the formation of L-6-hydroxynorleucine with high enantioselectivity. nih.gov Research has demonstrated that GDH from bovine liver can effectively catalyze this reaction, achieving a high yield (89%) and excellent optical purity (>99%) for the L-enantiomer. nih.gov The equilibrium of the reaction typically favors the production of ammonia and the α-keto acid, but under specific reaction conditions, the synthetic direction can be promoted. wikipedia.org

Table 1: Key Parameters in Glutamate Dehydrogenase-Catalyzed Synthesis of L-6-Hydroxynorleucine

Parameter Value/Observation Source
Enzyme Source Beef Liver nih.gov
Substrate 2-keto-6-hydroxyhexanoic acid nih.gov
Product L-6-hydroxynorleucine nih.gov
Yield 89% nih.gov

When starting with a racemic mixture of 6-hydroxynorleucine, D-amino acid oxidase (DAAO) plays a crucial role in achieving a high yield of the desired L-enantiomer. nih.gov This flavoenzyme selectively catalyzes the oxidative deamination of the D-enantiomer of 6-hydroxynorleucine, converting it back into the corresponding keto acid, 2-keto-6-hydroxyhexanoic acid. nih.govrsc.org

This process, known as deracemization, is highly effective. The generated keto acid can then be re-subjected to reductive amination by glutamate dehydrogenase, converting it into the L-enantiomer. nih.gov This cyclic process allows for the theoretical conversion of the entire racemic mixture into a single, optically pure L-isomer. This combined approach, utilizing DAAO and GDH, has been shown to produce L-6-hydroxynorleucine with yields ranging from 91% to 97% and optical purities exceeding 99%. nih.gov The process effectively resolves the racemic mixture, making it a powerful strategy for stereoselective synthesis. rsc.orgacs.orgacs.org

The reductive amination step catalyzed by glutamate dehydrogenase is dependent on the costly nicotinamide cofactor, NADH or NADPH. illinois.eduillinois.edu For the process to be economically feasible on an industrial scale, the oxidized cofactor (NAD⁺ or NADP⁺) must be continuously regenerated back to its reduced form. nih.govbit.edu.cn This is achieved by using a secondary enzyme and a sacrificial substrate in a cofactor regeneration system.

Two commonly employed enzymes for this purpose are formate (B1220265) dehydrogenase (FDH) and glucose dehydrogenase (GDH). illinois.edu

Formate Dehydrogenase (FDH): This enzyme utilizes formate as a substrate, oxidizing it to carbon dioxide while reducing NAD⁺ to NADH. nih.govresearchgate.netacs.org The key advantages of this system are the low cost of formate and the fact that the byproduct, CO₂, is benign and easily removed from the reaction mixture. illinois.eduresearchgate.net FDH-based regeneration systems are widely used in various biocatalytic processes. nih.govrsc.org

Glucose Dehydrogenase (GDH): This enzyme uses glucose as the substrate, oxidizing it to gluconolactone (B72293) while regenerating the cofactor. uni-freiburg.deresearchgate.net This system is also highly efficient and is another popular choice for industrial biocatalysis. researchgate.net

The integration of these regeneration systems is crucial for maintaining the catalytic cycle, allowing for high product yields while using only a catalytic amount of the expensive cofactor. illinois.edu

Table 2: Comparison of Common Cofactor Regeneration Enzymes

Enzyme Sacrificial Substrate Byproduct Key Advantages Source
Formate Dehydrogenase (FDH) Formate Carbon Dioxide (CO₂) Inexpensive substrate, easily removable byproduct illinois.eduresearchgate.net

Multi-Enzyme Cascade Systems and Whole-Cell Biotransformations

To enhance efficiency and streamline the production of this compound, individual enzymatic steps are often integrated into multi-enzyme cascade systems. sciepublish.comrug.nlrsc.org These "one-pot" reactions combine the primary synthesis enzyme (GDH), the stereoselective enzyme (DAAO), and the cofactor regeneration enzyme (e.g., FDH or GDH) in a single reactor. jiangnan.edu.cnmpg.de This approach eliminates the need for isolating intermediates, which reduces processing time, minimizes waste, and can help overcome unfavorable reaction equilibria. rug.nl For instance, the combination of D-amino acid oxidase and glutamate dehydrogenase in a single pot allows for the direct conversion of racemic 6-hydroxynorleucine entirely to the L-enantiomer. nih.gov

An alternative and often more robust approach is the use of whole-cell biotransformations. nih.govmdpi.com In this strategy, microorganisms that have been genetically engineered to express the required enzymes are used as the biocatalyst. The host cell provides the enzymes in their natural environment, along with the necessary cofactors and their intrinsic regeneration machinery. mdpi.com This can simplify the process by eliminating the need for enzyme purification. Whole-cell systems can be highly effective for complex syntheses and are a key strategy in developing sustainable and scalable bioprocesses for valuable chemicals like 6-hydroxynorleucine. researchgate.netmdpi.com

Metabolic Intermediacy and Biochemical Pathways

Role as a Non-Proteinogenic Amino Acid Analog in Metabolic Research

Non-proteinogenic amino acids are invaluable tools in metabolic research, often serving as probes or inhibitors to elucidate biochemical pathways. DL-6-Hydroxynorleucine, due to its structural similarity to naturally occurring amino acids like lysine (B10760008), is recognized for its utility as a metabolic intermediate. A significant application highlighting its role in metabolic research is its use as a key chiral intermediate in the synthesis of vasopeptidase inhibitors, a class of drugs that target enzymes involved in the regulation of blood pressure.

The synthesis of these inhibitors often requires stereospecific compounds, and L-6-hydroxynorleucine has been successfully produced with high optical purity for this purpose. This application underscores its importance in pharmaceutical research and development, where it serves as a building block for complex bioactive molecules. Its structural features allow it to be recognized by certain enzymes, making it a useful tool for studying enzyme specificity and designing targeted therapeutic agents.

While its application in drug synthesis is well-documented, detailed studies on its broader role as a metabolic analog to probe or manipulate specific metabolic pathways are not extensively covered in available research. However, its structural characteristics suggest a potential to interact with enzymes that recognize amino acids with hydroxylated side chains or those with a similar carbon skeleton.

Connections to Lysine Metabolism in Model Organisms (e.g., Neurospora crassa)

The structural resemblance of 6-hydroxynorleucine to lysine, particularly the presence of a six-carbon chain with an amino group at the alpha position, suggests a potential for interaction with the enzymatic machinery of lysine metabolism. In model organisms such as the fungus Neurospora crassa, which has been extensively used for studying amino acid metabolism, analogs can often compete with the natural substrate for enzyme binding sites or transport systems.

However, direct experimental evidence from the conducted research review specifically detailing the interaction of this compound with lysine metabolism in Neurospora crassa is not available. General studies on amino acid interactions in this organism have revealed complex regulatory networks where the presence of one amino acid can influence the uptake and metabolism of another. It is plausible that 6-hydroxynorleucine could act as a competitive inhibitor of enzymes in the lysine biosynthetic or catabolic pathways, or interfere with lysine transport across cellular membranes. Further research would be necessary to elucidate the specific nature and extent of these potential interactions in Neurospora crassa or other model systems.

Potential as a Precursor or Derivative within Non-Canonical Metabolic Routes

This compound has been successfully synthesized through enzymatic reactions, positioning it as a product of engineered, non-canonical metabolic pathways. These synthetic routes utilize enzymes to perform specific chemical transformations that are not part of the organism's natural metabolic network.

One established method for producing L-6-hydroxynorleucine is through the reductive amination of 2-keto-6-hydroxyhexanoic acid. nih.gov This reaction can be catalyzed by enzymes such as glutamate (B1630785) dehydrogenase from beef liver, achieving high yields and excellent optical purity. nih.gov Another approach involves the use of a branched-chain aminotransferase from Escherichia coli with L-glutamate serving as the amino donor.

Furthermore, a process has been developed where racemic 6-hydroxynorleucine, produced by the hydrolysis of 5-(4-hydroxybutyl)hydantoin, is treated with a D-amino acid oxidase. nih.gov This enzyme selectively oxidizes the D-enantiomer to 2-keto-6-hydroxyhexanoic acid, which can then be converted to L-6-hydroxynorleucine via reductive amination. nih.gov This chemoenzymatic strategy effectively transforms a racemic mixture into a single, optically pure enantiomer.

These enzymatic syntheses demonstrate the potential of this compound to be integrated into biocatalytic processes. By harnessing the catalytic power of enzymes, it is possible to create novel pathways for the production of valuable non-proteinogenic amino acids.

Interactive Data Table: Enzymatic Synthesis of L-6-Hydroxynorleucine

Enzyme UsedPrecursorKey Features of the ProcessOptical Purity
Glutamate Dehydrogenase2-keto-6-hydroxyhexanoic acidReductive amination>99%
Branched-chain Aminotransferase2-keto-6-hydroxyhexanoic acidCoupled with other enzymes to improve yield>99%
D-Amino Acid Oxidase & Reductive AminationRacemic 6-hydroxynorleucineDeracemization of a racemic mixture>99%

Table of Mentioned Compounds

Enzymatic Interactions and Molecular Mechanisms

Characterization of Enzymes Interacting with DL-6-Hydroxynorleucine

The enzymatic processing of this compound is characterized by a high degree of specificity, particularly concerning the stereochemistry of the molecule. Different classes of enzymes, primarily dehydrogenases and oxidases, recognize and act upon either the D- or L-enantiomer of the compound.

Amino acid dehydrogenases (AADHs) are a class of enzymes that catalyze the reversible oxidative deamination of an amino acid to its corresponding α-keto acid, using a nicotinamide (B372718) cofactor (NAD⁺/NADP⁺). researchgate.net These enzymes are pivotal in the synthesis of specific amino acid enantiomers.

Glutamate (B1630785) dehydrogenase from beef liver has demonstrated efficacy in the production of L-6-Hydroxynorleucine. It catalyzes the reductive amination of the precursor, 2-keto-6-hydroxyhexanoic acid, yielding L-6-Hydroxynorleucine with an optical purity exceeding 99%. nih.gov This highlights the enzyme's high specificity for the substrate, leading to a stereochemically precise product.

Leucine dehydrogenase (LDH) is another well-studied AADH that acts on branched-chain amino acids. nih.govnih.gov While specific kinetic data for 6-hydroxynorleucine is not extensively detailed, the kinetics for analogous substrates provide insight into the enzyme's function. The enzyme's efficiency, represented by the kcat/Km value, varies depending on the structure of the substrate.

Table 1: Kinetic Parameters of Leucine Dehydrogenase for Various Substrates This table presents kinetic data for substrates analogous to 6-hydroxynorleucine, illustrating the typical performance of this enzyme class.

Amino acid oxidases are flavoenzymes containing flavin adenine (B156593) dinucleotide (FAD) that catalyze the oxidative deamination of amino acids, producing an α-keto acid, ammonia (B1221849), and hydrogen peroxide. nih.govwikipedia.org These enzymes exhibit strict stereospecificity.

D-Amino Acid Oxidase (DAAO): This enzyme specifically targets D-enantiomers of amino acids. In processes involving racemic (DL)-6-hydroxynorleucine, D-amino acid oxidase is used to selectively convert D-6-hydroxynorleucine into 2-keto-6-hydroxyhexanoic acid. nih.gov This leaves the L-6-hydroxynorleucine untouched, providing a method for the kinetic resolution of the racemic mixture. nih.gov

L-Amino Acid Oxidase (LAAO): Conversely, LAAO is specific for L-isomers of amino acids. wikipedia.orgworthington-biochem.com Its substrates are typically hydrophobic and aromatic L-amino acids, including norleucine, a close structural analog of 6-hydroxynorleucine. worthington-biochem.com This enzyme catalyzes the oxidative deamination of the L-enantiomer. nih.govnih.gov

The opposing stereospecificity of DAAO and LAAO allows for targeted manipulation of racemic mixtures of 6-hydroxynorleucine, either to isolate the L-isomer or to convert it into its corresponding keto acid.

Mechanisms of Action of Enzymes Utilizing or Producing this compound

The enzymatic synthesis and conversion of 6-hydroxynorleucine proceed via two primary mechanisms: reductive amination/oxidative deamination by dehydrogenases and oxidative deamination by oxidases.

The mechanism for amino acid dehydrogenases is a reversible, two-step reaction. nih.gov

Reductive Amination: In the synthetic direction, the enzyme binds the α-keto acid (2-keto-6-hydroxyhexanoic acid) and a reduced cofactor (NADH). Ammonia then acts as a nucleophile, attacking the keto group to form an imino acid intermediate. This intermediate is subsequently reduced by the transfer of a hydride from NADH to form the L-amino acid (L-6-hydroxynorleucine), releasing the oxidized cofactor (NAD⁺). researchgate.netnih.gov

Oxidative Deamination: In the reverse direction, the enzyme binds the L-amino acid and NAD⁺. The amino acid is oxidized to the imino acid intermediate, with the concomitant reduction of NAD⁺ to NADH. The imino acid is then hydrolyzed to release the α-keto acid and ammonia. nih.gov

The mechanism for amino acid oxidases is an irreversible oxidative process. wikipedia.orgnih.gov The L- or D-amino acid binds to the active site of the respective oxidase (LAAO or DAAO). The enzyme's FAD cofactor accepts two hydrogen atoms from the amino acid, oxidizing it to an imino acid and reducing FAD to FADH₂. The imino acid is then spontaneously hydrolyzed by water to yield the corresponding α-keto acid and ammonia. Finally, the reduced FADH₂ is re-oxidized back to FAD by molecular oxygen, producing hydrogen peroxide as a byproduct. nih.govwikipedia.org

Influence of Substrate and Cofactor Availability on Enzymatic Efficiency

The efficiency of enzymatic reactions involving this compound is critically dependent on the concentration and availability of substrates, co-substrates, and cofactors. nih.gov

For amino acid dehydrogenases , the reaction equilibrium and rate are influenced by the relative concentrations of the amino acid, the α-keto acid, ammonia, and the NAD⁺/NADH ratio. mdpi.com High concentrations of the keto acid and ammonia, along with a ready supply of the reduced cofactor NADH, will drive the reaction toward the synthesis of L-6-hydroxynorleucine. researchgate.net Conversely, an accumulation of the product (L-6-hydroxynorleucine) or the oxidized cofactor (NAD⁺) can lead to product inhibition or favor the reverse reaction. mdpi.com Efficient cofactor regeneration, where NADH is continuously replenished, is a common strategy to maximize product yield in biocatalytic systems. mdpi.com

Table 2: Summary of Enzymes and Reactions

Biological Roles and Effects in Research Models

Utility as a Chiral Intermediate in the Synthesis of Research Probes and Biochemical Analogues

L-6-Hydroxynorleucine is a valuable chiral intermediate, particularly in the pharmaceutical industry for the synthesis of vasopeptidase inhibitors. nih.gov These inhibitors are a class of drugs that simultaneously block both angiotensin-converting enzyme (ACE) and neutral endopeptidase, offering a dual mechanism for managing hypertension. The specific stereochemistry of the L-isomer is crucial for the biological activity of the final drug product.

Several enzymatic methods have been developed to produce L-6-hydroxynorleucine with high chemical and optical purity. One prominent method involves the reductive amination of 2-keto-6-hydroxyhexanoic acid. This reaction can be catalyzed by enzymes such as glutamate (B1630785) dehydrogenase, achieving high yields and an optical purity greater than 99%. nih.gov

An alternative and efficient two-step process starts with the more readily available racemic DL-6-hydroxynorleucine, which can be produced from the hydrolysis of 5-(4-hydroxybutyl)hydantoin. In the first step, a D-amino acid oxidase is used to selectively convert the D-isomer into 2-keto-6-hydroxyhexanoic acid. In the second step, glutamate dehydrogenase is used for reductive amination, which converts the keto acid into the desired L-isomer. This process effectively transforms the entire racemic mixture into pure L-6-hydroxynorleucine with yields reported between 91% and 97%. nih.gov

Synthetic RouteKey Enzyme(s)Starting MaterialReported YieldOptical Purity (% ee)Reference
Reductive AminationGlutamate Dehydrogenase2-Keto-6-hydroxyhexanoic acid89%>99% nih.gov
DeracemizationD-Amino Acid Oxidase, Glutamate DehydrogenaseThis compound91-97%>99% nih.gov

Observed Effects in in vitro Cell Culture Systems

The direct effects of this compound in in vitro cell culture systems are not extensively documented in publicly available scientific literature. While its synthesis and application as a chiral building block are well-established, studies focusing on its specific cytotoxic, metabolic, or signaling effects on cultured cells are limited. Research has focused on related compounds, such as the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON), which has been evaluated for its toxicity and effects on cell viability, but these findings are not directly applicable to this compound.

Role as a Metabolic Probe in Microbial Studies (e.g., Neurospora growth inhibition)

Based on a comprehensive review of available research, there is no significant evidence to suggest that this compound is commonly used as a metabolic probe in microbial studies. Likewise, specific research detailing its effects on the growth of microorganisms, such as the model filamentous fungus Neurospora crassa, is not readily found in the scientific literature. Studies on Neurospora have investigated growth inhibition by various other compounds and amino acids, but 6-hydroxynorleucine has not been a focus of these published investigations. nih.govresearchgate.net

Involvement in Protein Post-Translational Modification Research (e.g., as a reduction product of allysine)

This compound plays a significant indirect role in the research of protein post-translational modifications, specifically in the analysis of cross-links in structural proteins like collagen and elastin (B1584352). The formation of these cross-links is essential for the mechanical stability and tensile strength of connective tissues.

The process begins with the enzymatic modification of lysine (B10760008) or hydroxylysine residues by lysyl oxidase, which converts the terminal amine group into a reactive aldehyde, forming a residue known as allysine (B42369) (α-aminoadipic-δ-semialdehyde). Allysine can then react with other amino acid residues to form intermolecular covalent cross-links.

In the laboratory setting, these cross-links, particularly the intermediate aldimine (Schiff base) forms, are chemically unstable and can revert during analytical procedures like acid hydrolysis. To overcome this, researchers use a chemical reduction step, typically with sodium borohydride (B1222165) (NaBH₄), to stabilize these linkages. During this process, the aldehyde group of the allysine residue is reduced to a primary alcohol. This chemical transformation converts the allysine residue into the stable compound 6-hydroxynorleucine.

Therefore, 6-hydroxynorleucine serves as a stable chemical marker for the original location of allysine within the protein structure. Its identification and quantification in protein hydrolysates allow researchers to deduce the sites and extent of lysine-derived, aldehyde-mediated cross-linking, providing crucial insights into the structure and maturation of collagen and elastin in both healthy and diseased states. nih.govnih.gov

Advanced Analytical Methodologies for Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of analytical chemistry for separating components of a mixture. For a polar compound like DL-6-hydroxynorleucine, various chromatographic methods can be employed, often in conjunction with mass spectrometry for definitive identification and quantification.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of amino acids. Due to the lack of a strong chromophore in this compound, its detection often requires pre-column or post-column derivatization to attach a UV-absorbing or fluorescent tag. nih.govbco-dmo.org

Reversed-phase HPLC (RP-HPLC) is the most common separation mode. By using a nonpolar stationary phase (like C18) and a polar mobile phase, separation is achieved based on the hydrophobicity of the analytes. nih.govnih.gov For amino acids, derivatization not only enhances detection but also increases retention on the reversed-phase column. researchgate.net

Common derivatizing agents include:

o-Phthaldialdehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. This method is fast and sensitive but does not react with secondary amines. nih.govbco-dmo.org

6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC): This reagent reacts with both primary and secondary amines to produce stable, fluorescent derivatives that can be detected with high sensitivity. researchgate.netnih.govresearchgate.net

The choice of detector depends on the derivatization agent used. Fluorescence detectors offer higher sensitivity and selectivity compared to standard UV-Vis detectors. bco-dmo.org

Table 1: HPLC Methodologies Applicable to this compound Analysis

Parameter Description Example
Column Type Reversed-phase C18, sub-2 µm or core-shell particles for high resolution. Dionex Acclaim 120, C18 (5 µm, 120 Å, 4.6 x 250 mm)
Mobile Phase Gradient elution using an aqueous buffer (e.g., sodium acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol). A: 0.1 M Sodium Acetate; B: Acetonitrile
Derivatization Pre-column derivatization with OPA or AQC to enable sensitive detection. 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC)
Detection Mode Fluorescence detection for high sensitivity. Excitation: 250 nm, Emission: 395 nm (for AQC)

Gas Chromatography-Mass Spectrometry (GC-MS) provides excellent separation efficiency and definitive identification based on mass spectra. However, due to the low volatility and polar nature of amino acids, derivatization is a mandatory step to convert them into volatile and thermally stable compounds suitable for GC analysis. sigmaaldrich.com

A common derivatization strategy involves silylation, where active hydrogens in the amino and hydroxyl groups are replaced with a nonpolar silyl (B83357) group. Reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used to form tert-butyl dimethylsilyl (TBDMS) derivatives. sigmaaldrich.com These derivatives are more stable and less sensitive to moisture than traditional trimethylsilyl (B98337) (TMS) derivatives.

Following separation on a capillary GC column, the eluting compounds are ionized (typically by electron impact), and the resulting fragmentation patterns are analyzed by the mass spectrometer. The fragmentation is highly reproducible and serves as a fingerprint for compound identification. sigmaaldrich.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for amino acid analysis due to its superior sensitivity, specificity, and high-throughput capabilities. thermofisher.com This technique combines the separation power of HPLC with the precise detection and quantification abilities of tandem mass spectrometry. A key advantage is the ability to analyze underivatized amino acids, simplifying sample preparation. lcms.czrestek.com

For underivatized analysis, specialized columns such as mixed-mode or hydrophilic interaction liquid chromatography (HILIC) columns are often used to achieve sufficient retention of polar amino acids. thermofisher.comlcms.cz

The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (corresponding to the molecular weight of this compound) is selected and fragmented to produce a specific product ion. sciex.com This transition is unique to the target analyte, providing exceptional selectivity and minimizing interference from the sample matrix.

Table 2: Comparison of Chromatographic Techniques for this compound

Technique Derivatization Pros Cons
HPLC-Fluorescence Required (e.g., OPA, AQC) High sensitivity, well-established methods. Derivatization adds time and potential variability.
GC-MS Required (e.g., MTBSTFA) High resolution, provides structural information from fragmentation. Derivatization is essential and can be complex.
LC-MS/MS Optional Highest sensitivity and specificity, high throughput, can analyze underivatized compounds. Higher instrument cost.

Derivatization Strategies for Enhanced Sensitivity and Chiral Resolution

Derivatization serves two primary purposes in the analysis of this compound: enhancing detector response and enabling the separation of its enantiomers (chiral resolution).

For sensitivity, derivatization introduces a chemical moiety that is easily detectable. As discussed, agents like OPA and AQC add fluorescent tags for HPLC analysis. nih.govresearchgate.net

For chiral resolution, a racemic mixture like this compound is reacted with an enantiomerically pure chiral derivatizing agent. This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physicochemical properties and can be separated using standard, non-chiral (achiral) chromatography, typically RP-HPLC. nih.govnih.gov

Prominent chiral derivatizing reagents include:

Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, or FDAA): Reacts with the primary amino group of amino acids to form diastereomers that are readily separable by RP-HPLC and detectable by UV or mass spectrometry. nih.govmdpi.com

Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA): A similar reagent to FDAA, used for the sensitive detection of amino acid enantiomers by LC-MS. mdpi.com

The choice of derivatizing agent depends on the analytical goal, the detection method, and the specific properties of the amino acid. biorxiv.orgescholarship.org

Isotopic Labeling Approaches for Tracer Studies and Absolute Quantification

Isotopic labeling involves replacing one or more atoms in a molecule with their stable heavy isotopes (e.g., replacing ¹²C with ¹³C, ¹H with ²H, or ¹⁴N with ¹⁵N). This approach is a powerful tool in metabolic research and for precise quantification. nih.govotsuka.co.jp

Tracer Studies: In metabolic studies, isotopically labeled this compound can be introduced into a biological system (e.g., cell culture or an organism). By tracking the labeled atoms using mass spectrometry, researchers can follow the metabolic fate of the compound, identify downstream metabolites, and measure metabolic flux. nih.govnih.gov This allows for the mapping of novel biochemical pathways and understanding the compound's role in cellular metabolism.

Absolute Quantification: For absolute quantification, a technique known as stable isotope dilution analysis (SIDA) is employed. A known quantity of an isotopically labeled version of this compound is added to the sample as an internal standard before any sample processing steps. dntb.gov.ua The labeled standard is chemically identical to the endogenous (unlabeled) analyte and therefore behaves identically during extraction, derivatization, and chromatographic separation.

The mass spectrometer can distinguish between the light (endogenous) and heavy (labeled) forms of the molecule based on their mass difference. By measuring the ratio of the signal intensity of the endogenous analyte to the labeled internal standard, a highly accurate and precise concentration can be calculated, correcting for any sample loss or matrix effects during the analytical procedure. dntb.gov.ua

Table 3: Applications of Isotopic Labeling for this compound Research

Application Principle Key Information Gained
Metabolic Tracer Studies Following the path of labeled atoms through metabolic pathways using MS. Identification of metabolic products, determination of pathway activity and flux. nih.gov
Absolute Quantification (SIDA) Using a known amount of a heavy-isotope labeled analog as an internal standard. Highly accurate and precise concentration measurements, correction for matrix effects and sample loss.

Future Directions and Emerging Research Areas

Development of Novel Biocatalytic Systems for DL-6-Hydroxynorleucine Production and Transformation

The shift towards green chemistry has intensified the focus on developing enzymatic processes for the synthesis of chiral molecules like 6-hydroxynorleucine. d-nb.info Biocatalysis offers a sustainable and highly selective alternative to traditional chemical synthesis. symeres.com Future research is centered on discovering and engineering novel enzymes and multi-enzyme cascade systems to improve the efficiency, yield, and stereoselectivity of this compound production.

Key research findings in this area include the use of specific enzymes for asymmetric synthesis. For instance, L-6-hydroxynorleucine has been synthesized from 2-keto-6-hydroxyhexanoic acid with high yield and optical purity using glutamate (B1630785) dehydrogenase from beef liver. nih.gov An alternative process involves using D-amino acid oxidase to resolve racemic 6-hydroxynorleucine, followed by a reductive amination step to convert the mixture entirely to the L-enantiomer. nih.gov Another approach utilized a branched-chain aminotransferase from Escherichia coli. researchgate.net This reaction was significantly enhanced by coupling it with aspartate aminotransferase and pyruvate (B1213749) decarboxylase to overcome product inhibition and shift the reaction equilibrium, dramatically increasing the final yield of L-6-hydroxynorleucine. researchgate.net

These pioneering systems highlight the potential for creating sophisticated, cell-free biosynthesis pathways. researchgate.net The next generation of research will likely involve high-throughput screening of enzyme libraries and the use of protein engineering to create more robust and efficient biocatalysts. nih.gov The integration of these biocatalysts into continuous flow reactors represents another promising frontier for scalable production. researchgate.net

Table 1: Examples of Biocatalytic Systems for 6-Hydroxynorleucine Synthesis
Enzyme SystemSubstrateKey FeaturesReported Yield / PurityReference
Glutamate Dehydrogenase2-keto-6-hydroxyhexanoic acidReductive amination process.89% yield, >99% optical purity nih.gov
D-Amino Acid Oxidase & Glutamate DehydrogenaseRacemic 6-hydroxynorleucineDeracemization followed by reductive amination.91-97% yield, >99% optical purity nih.gov
Branched-chain Aminotransferase (coupled system)2-keto-6-hydroxyhexanoic acidMulti-enzyme cascade to overcome product inhibition.90.2% conversion from 100 mM substrate researchgate.net

Exploration of Unconventional Biological Roles in Diverse Model Systems

While this compound is recognized as a valuable chiral intermediate, its intrinsic biological activities remain largely unexplored. nih.gov Future research is poised to investigate its potential roles by leveraging modern biological screening platforms. Unnatural amino acids (UAAs) can be incorporated into proteins to impart novel functions, such as enhanced stability or altered binding affinities. nih.gov This opens the possibility of using 6-hydroxynorleucine to engineer proteins with new physicochemical properties. nih.gov

The introduction of UAAs into peptides has been shown to create potent antimicrobial agents with low toxicity to eukaryotic cells. acs.org Investigating whether peptides containing 6-hydroxynorleucine exhibit similar antimicrobial or other therapeutic properties is a compelling area for future study. Furthermore, UAAs can be used to construct diverse chemical libraries for high-throughput screening, accelerating the discovery of new drug candidates. Screening this compound and its simple derivatives against various cellular targets could uncover unexpected biological activities, such as enzymatic inhibition or receptor modulation. The use of tailored fluorogenic substrate libraries containing unnatural amino acids has already proven effective in identifying highly active substrates and probing enzyme specificity, a technique that could be applied to enzymes that may interact with 6-hydroxynorleucine. nih.gov

Integration with Omics Technologies (e.g., Metabolomics, Proteomics) for Pathway Elucidation

The comprehensive analysis of biological systems through "omics" technologies offers a powerful lens through which to study the metabolic fate and impact of this compound. mdpi.com Metabolomics, which profiles the complete set of small-molecule metabolites in a biological sample, is particularly well-suited for this purpose. frontiersin.org Advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) can be used for the targeted and non-targeted profiling of non-proteinogenic amino acids in various biological matrices. diabetesjournals.orgmdpi.com

Applying these methods could help determine if this compound is a naturally occurring metabolite in certain organisms or under specific conditions. If it is introduced into a model system, metabolomic profiling could identify its downstream metabolic products, thereby elucidating its biotransformation pathways. researchgate.net In parallel, proteomics can identify proteins that bind to, transport, or modify this compound. This could reveal novel enzymes that act on this UAA or cellular pathways that are perturbed by its presence. mdpi.com The integration of these omics datasets can provide a holistic understanding of the compound's journey and influence within a biological system, potentially linking it to specific physiological or pathological states. mdpi.comdiabetesjournals.org

Table 2: Potential Applications of Omics Technologies in this compound Research
Omics TechnologyPotential ApplicationInformation GainedReference
Metabolomics (LC-MS/MS)Detect and quantify this compound in biological samples (e.g., plasma, urine, tissue).Determine endogenous presence, bioavailability, and clearance. diabetesjournals.orgmdpi.com
Metabolomics (Untargeted)Identify metabolic byproducts following administration of this compound to a model system.Elucidation of metabolic pathways and biotransformation. frontiersin.org
Proteomics (Affinity-based)Identify proteins that specifically bind to this compound or its analogs.Discovery of novel enzymes, transporters, or receptors. mdpi.com
Proteomics (Expression)Analyze changes in the proteome of cells or organisms exposed to this compound.Understand cellular response and potential mechanisms of action or toxicity. mdpi.com

Design and Synthesis of New this compound Analogs for Fundamental Biochemical Studies

The chemical synthesis of analogs is a cornerstone of biochemical research, allowing for the systematic investigation of structure-activity relationships. nih.govmdpi.com Designing and synthesizing new analogs of this compound can provide invaluable tools for probing biological systems. Modifications could be targeted at several positions within the molecule:

The Hydroxyl Group: Esterification or etherification of the C6 hydroxyl group could alter polarity and hydrogen bonding capacity, influencing interactions with enzyme active sites or protein binding pockets.

The Carboxyl and Amino Groups: Derivatization of the alpha-amino and carboxyl groups can create peptide-like molecules or compounds with altered pharmacokinetic properties. uctm.edu

The Carbon Backbone: Shortening or lengthening the aliphatic chain could probe the spatial requirements of binding sites.

A particularly powerful application is the synthesis of analogs containing reporter tags, such as fluorescent labels. nih.gov A fluorescent analog of 6-hydroxynorleucine could be used in cellular imaging studies to visualize its uptake and subcellular localization, or in binding assays to quantify its interaction with target proteins. By systematically modifying the structure and observing the resulting changes in biological activity, researchers can gain deep insights into the molecular basis of the compound's function. mdpi.com

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing DL-6-Hydroxynorleucine, and how can reaction parameters be optimized for higher yield?

  • Methodological Answer : Synthesis typically involves hydroxylation of norleucine precursors or enzymatic modification. Key parameters include pH (6.5–7.5), temperature (25–37°C), and catalysts (e.g., metal ions or immobilized enzymes). Optimization requires iterative testing via fractional factorial design to isolate variables affecting yield, such as substrate concentration and reaction time. Post-synthesis purification via reversed-phase HPLC ensures purity ≥95% .

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

  • Methodological Answer : Characterization involves:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural integrity by identifying hydroxyl (-OH) and carboxyl (-COOH) proton shifts.
  • High-Performance Liquid Chromatography (HPLC) : Paired with UV detection (λ = 210 nm) to assess purity and quantify impurities.
  • Mass Spectrometry (MS) : ESI-MS or MALDI-TOF validates molecular weight (C₆H₁₃NO₃, MW = 163.17 g/mol) .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

  • Methodological Answer : Use LC-MS/MS with isotope-labeled internal standards (e.g., ¹³C-labeled this compound) to minimize matrix effects. Validate methods per ICH guidelines for linearity (1–100 ng/mL), precision (CV <15%), and recovery (80–120%). Sample preparation may involve protein precipitation with acetonitrile or solid-phase extraction .

Q. What known biological roles or pathways involve this compound?

  • Methodological Answer : this compound is implicated in lysine biosynthesis inhibition and microbial growth regulation. Study its role via gene knockout models (e.g., E. coli ΔlysA mutants) or metabolic flux analysis using ¹³C-labeled glucose to trace incorporation into downstream metabolites .

Advanced Research Questions

Q. How can researchers design experiments to investigate the bioactivity of this compound while controlling for cellular variability?

  • Methodological Answer : Employ a multi-arm study design with:

  • Positive/Negative Controls : Use known hydroxylase inhibitors (e.g., α-ketoglutarate analogs) and vehicle-only groups.
  • Replicates : Triplicate assays per condition to assess intra-experimental variability.
  • Statistical Power Analysis : Predefine sample size using G*Power (α = 0.05, β = 0.2) to ensure detectability of ≥20% effect size .

Q. What strategies reconcile contradictory findings in the literature regarding this compound’s metabolic pathways?

  • Methodological Answer : Conduct a systematic review with PRISMA guidelines to aggregate data, followed by meta-regression to identify confounding variables (e.g., species-specific enzyme kinetics). Validate hypotheses via CRISPR-Cas9 knock-in models to test pathway conservation .

Q. How can computational modeling predict this compound’s interactions with enzymatic targets, and how are these predictions validated experimentally?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to simulate binding to hydroxylase active sites. Validate via surface plasmon resonance (SPR) to measure binding affinity (KD) and enzymatic assays (e.g., NADPH consumption rates) .

Q. What experimental approaches address challenges in tracing this compound’s isotopic labeling in complex metabolic networks?

  • Methodological Answer : Combine stable isotope-resolved metabolomics (SIRM) with ¹³C-glucose tracers and Fourier-transform ion cyclotron resonance (FT-ICR) MS for high-resolution tracking. Use metabolic network reconstruction tools (e.g., COBRApy) to model flux distributions .

Q. How do researchers formulate hypotheses about this compound’s role in disease mechanisms using multi-omics integration?

  • Methodological Answer : Integrate transcriptomic (RNA-seq), proteomic (TMT labeling), and metabolomic (LC-MS) datasets from disease models (e.g., cancer cell lines). Apply pathway enrichment analysis (GSEA) to identify dysregulated modules and validate via siRNA knockdown .

Methodological Considerations

  • Reproducibility : Follow NIH guidelines for preclinical research, including detailed reporting of experimental conditions (e.g., buffer composition, cell passage numbers) .
  • Data Validation : Use orthogonal assays (e.g., enzymatic activity + Western blot) to confirm findings and mitigate single-method biases .
  • Literature Gaps : Prioritize studies addressing under-explored areas, such as this compound’s epigenetic effects or cross-species metabolic divergence .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.